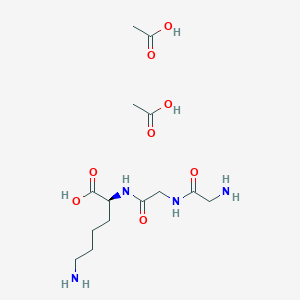
H-Gly-Gly-Lys-OH Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Gly-Lys-OH Acetate, also known as H-Gly-Gly-Lys-AcOH, is an organic compound composed of a glycylglycyl lysine residue and an acetate group. It is an important building block in the field of organic synthesis, and has been used in a variety of scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of peptides and proteins, as well as to study the mechanism of peptide folding. In addition, it has been used to study the interactions between proteins and small molecules, as well as to study enzyme catalysis.
Mechanism of Action
H-Gly-Gly-Lys-OH Acetates-OH Acetate is known to interact with proteins and small molecules through hydrogen bonding and electrostatic interactions. It can also form non-covalent interactions with peptide bonds, and has been shown to interact with amino acid side chains.
Biochemical and Physiological Effects
H-Gly-Gly-Lys-OH Acetates-OH Acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to bind to proteins and small molecules, and to modulate the activity of receptor proteins. In addition, it has been shown to modulate the activity of transcription factors, to induce apoptosis, and to modulate the expression of genes.
Advantages and Limitations for Lab Experiments
H-Gly-Gly-Lys-OH Acetates-OH Acetate has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in aqueous solutions. In addition, it is relatively inexpensive and can be easily synthesized. However, it has some limitations. For example, it is not soluble in organic solvents, and it has limited solubility in polar solvents.
Future Directions
The potential applications of H-Gly-Gly-Lys-OH Acetates-OH Acetate are vast, and there are many future directions for research. For example, further research is needed to explore the interactions between this compound and proteins, as well as to understand its mechanism of action. In addition, further research is needed to explore the potential therapeutic applications of this compound, and to identify potential drug targets. Finally, further research is needed to explore the potential applications of this compound in drug delivery, and to identify new methods for synthesizing and purifying this compound.
Synthesis Methods
H-Gly-Gly-Lys-OH Acetates-OH Acetate is synthesized from glycylglycine, lysine, and acetic acid. In a typical synthesis, glycylglycine and lysine are reacted in aqueous solution at a pH of 8.5, and then acetic acid is added. The resulting product is then purified by chromatography and crystallized.
properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4.2C2H4O2/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12;2*1-2(3)4/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18);2*1H3,(H,3,4)/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJCBUNLCHHDCY-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

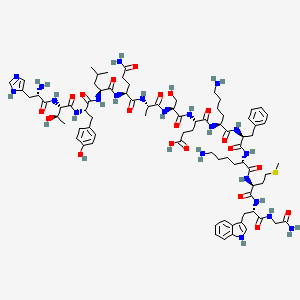


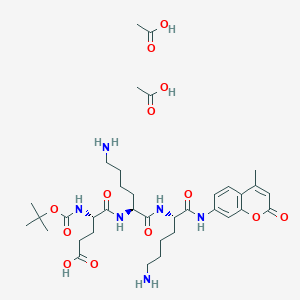
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
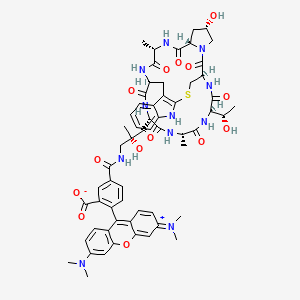


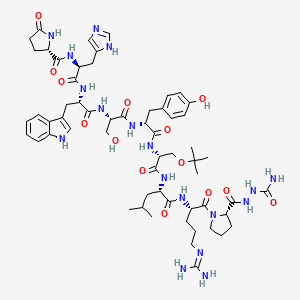
![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)



